4-Butoxy-3,5-dimethylphenylboronic acid

Description

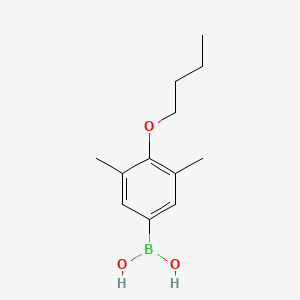

Structure

2D Structure

Properties

IUPAC Name |

(4-butoxy-3,5-dimethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8,14-15H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVHHUSAJRKJRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)OCCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584427 | |

| Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845551-41-9 | |

| Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Butoxy 3,5 Dimethylphenylboronic Acid

General Strategies for Arylboronic Acid Synthesis

The formation of a carbon-boron bond on an aromatic ring is the key transformation in the synthesis of arylboronic acids. Two main strategies have proven to be highly effective and are widely employed: metal-catalyzed borylation and the use of organometallic reagents.

Metal-Catalyzed Borylation Approaches

Transition metal-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a powerful and versatile method for the synthesis of arylboronic esters, which can be subsequently hydrolyzed to the corresponding boronic acids. This approach typically involves the reaction of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. youtube.com

The general catalytic cycle for the Miyaura borylation is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by transmetalation with the diboron reagent and subsequent reductive elimination to afford the arylboronic ester and regenerate the active palladium(0) catalyst. The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction, especially for sterically hindered or electron-rich aryl halides. nih.gov A variety of phosphine-based ligands have been developed to enhance the catalytic activity and substrate scope of this reaction.

Organometallic Reagent-Based Syntheses (e.g., via Grignard or lithium reagents)

A classic and still widely used method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate (B1201080), typically trimethyl borate or triisopropyl borate. chemicalbook.com This approach begins with the formation of the organometallic species from the corresponding aryl halide.

For the Grignard route, the aryl halide (e.g., 1-bromo-4-butoxy-3,5-dimethylbenzene) is reacted with magnesium metal in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether to form the arylmagnesium halide. This Grignard reagent is then added to a solution of a trialkyl borate at low temperature (typically -78 °C) to form a boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the desired arylboronic acid. chemicalbook.com

Similarly, the organolithium route involves a halogen-lithium exchange reaction, usually by treating the aryl halide with an alkyllithium reagent such as n-butyllithium or tert-butyllithium at low temperatures. rsc.org The resulting aryllithium species is then quenched with a trialkyl borate, followed by acidic hydrolysis to afford the arylboronic acid. rsc.org

Specific Elaboration of 4-Butoxy-3,5-dimethylphenylboronic Acid

While general methodologies provide a framework, the successful synthesis of this compound requires careful consideration of the specific substrate and optimization of reaction parameters. The presence of the electron-donating butoxy and dimethyl groups on the phenyl ring can influence the reactivity of the starting materials and the stability of the product.

Detailed Reaction Conditions and Yield Optimization

For the synthesis of this compound via the organometallic route, the starting material would be 1-bromo-4-butoxy-3,5-dimethylbenzene. A general procedure would involve the following steps:

Table 1: Illustrative Reaction Conditions for Grignard-based Synthesis

| Step | Reagent/Condition | Purpose |

| 1 | Magnesium turnings, Anhydrous THF | Formation of the Grignard reagent |

| 2 | 1-bromo-4-butoxy-3,5-dimethylbenzene | Aryl halide precursor |

| 3 | Iodine crystal | Initiation of Grignard reaction |

| 4 | Triisopropyl borate, -78 °C | Borylation agent |

| 5 | Aqueous HCl or H₂SO₄ | Hydrolysis of the boronate ester |

Yield optimization for this process would involve several factors. The purity of the magnesium and the dryness of the solvent and glassware are critical for the efficient formation of the Grignard reagent. The temperature of the borylation step must be kept low to prevent side reactions, such as the formation of diaryl or triaryl boranes. The rate of addition of the Grignard reagent to the trialkyl borate can also impact the yield.

In the context of a metal-catalyzed approach, a Miyaura borylation of 1-bromo-4-butoxy-3,5-dimethylbenzene with bis(pinacolato)diboron would be a viable alternative.

Table 2: Typical Conditions for Miyaura Borylation

| Component | Example | Role |

| Catalyst | Pd(dppf)Cl₂ | Palladium source |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Stabilizes and activates the catalyst |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group |

| Base | Potassium acetate (KOAc) | Promotes transmetalation |

| Solvent | Dioxane or Toluene | Reaction medium |

| Temperature | 80-100 °C | To drive the reaction to completion |

Optimization of the Miyaura borylation would focus on the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates like 1-bromo-4-butoxy-3,5-dimethylbenzene, ligands with bulky and electron-rich phosphines may improve the catalytic efficiency. nih.gov The choice of base is also critical, with weaker bases like potassium acetate often being preferred to minimize side reactions. The reaction temperature and time would also need to be optimized to ensure complete conversion without significant product decomposition. For electron-rich aryl bromides, lower catalyst loadings and milder conditions may be sufficient. organic-chemistry.org

Isolation and Purification Techniques for Aromatic Boronic Acids

The isolation and purification of this compound are crucial steps to obtain a product of high purity. After the reaction, a typical workup involves quenching the reaction mixture, followed by extraction.

For the organometallic route, the reaction is typically quenched with an acid, leading to the precipitation of the crude boronic acid. The product can then be isolated by filtration. For the Miyaura borylation, an aqueous workup is performed to remove the base and other water-soluble byproducts. The organic layer containing the boronic ester is then separated, and the solvent is removed. The resulting crude ester is then hydrolyzed to the boronic acid.

Purification of arylboronic acids can be challenging due to their tendency to form anhydrides (boroxines) upon heating or under dehydrating conditions. Common purification techniques include:

Recrystallization: This is a widely used method for purifying crystalline boronic acids. A suitable solvent system is chosen to dissolve the crude product at an elevated temperature, and upon cooling, the pure boronic acid crystallizes out. Common solvents for recrystallization of arylboronic acids include water, ethanol, or mixtures of organic solvents like ethyl acetate and hexanes. bris.ac.ukbris.ac.uk

Chromatography: While less common for the final purification of the free boronic acid due to potential decomposition on silica gel, column chromatography can be used to purify the boronic ester intermediate. bris.ac.uk

Derivatization: In cases where purification of the free boronic acid is difficult, it can be converted into a more stable derivative, such as a trifluoroborate salt or a diethanolamine adduct. bris.ac.uk These derivatives are often crystalline and can be easily purified by recrystallization. The pure boronic acid can then be regenerated from the purified derivative if needed.

Acid-Base Extraction: The acidic nature of the boronic acid can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution to form the boronate salt, which is water-soluble. The aqueous layer is then separated, and the boronic acid is precipitated by the addition of an acid. rsc.orgorganic-chemistry.org This method can be effective in removing non-acidic impurities.

For this compound, which is expected to be a solid, recrystallization would likely be the most effective purification method. The choice of solvent would need to be determined empirically to achieve a good balance of solubility at high temperature and insolubility at low temperature.

Reactivity and Catalytic Applications of 4 Butoxy 3,5 Dimethylphenylboronic Acid in Complex Organic Transformations

Contribution to Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic chemistry, enabling the synthesis of complex molecular architectures from simpler precursors. 4-Butoxy-3,5-dimethylphenylboronic acid serves as a key building block in this context, primarily through its participation in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate.

The substrate scope of the Suzuki-Miyaura reaction is broad, accommodating a wide range of functional groups on both the boronic acid and the coupling partner. While specific studies detailing an extensive substrate scope screen for this compound are not prevalent in the surveyed literature, the general reactivity of arylboronic acids suggests its compatibility with various aryl and heteroaryl halides. The butoxy and dimethylphenyl functionalities of the compound are generally well-tolerated in Suzuki-Miyaura couplings, and the electron-donating nature of the butoxy group can influence the reactivity of the boronic acid.

The efficiency of aryl-aryl coupling reactions is contingent on several factors, including the nature of the catalyst, ligand, base, and solvent system employed. For a hypothetical Suzuki-Miyaura reaction involving this compound and an aryl bromide, a typical reaction setup might yield the corresponding biaryl product in good to excellent yields, as demonstrated in the table below which is based on general knowledge of Suzuki-Miyaura reactions.

Table 1: Representative Suzuki-Miyaura Reaction of this compound

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 85-95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 75-85 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-90 |

Note: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions with similar arylboronic acids. Specific experimental data for this compound was not available in the reviewed literature.

The choice of the palladium catalyst and the associated ligand is critical in determining the efficiency and scope of the Suzuki-Miyaura reaction. Modern catalytic systems often employ bulky and electron-rich phosphine (B1218219) ligands, which facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the coupling of a sterically hindered or electronically deactivated substrate with this compound, the use of advanced ligands such as SPhos, XPhos, or RuPhos, in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, would be anticipated to provide superior results compared to first-generation catalysts like Pd(PPh₃)₄. The design of these ligands aims to promote the formation of the active monoligated palladium(0) species and to accelerate the rate-limiting steps of the reaction. The specific combination of catalyst and ligand would need to be optimized for each particular substrate pairing to achieve maximum efficiency.

Beyond palladium-catalyzed reactions, this compound can potentially participate in other types of cross-coupling reactions. One such transformation is copper-mediated cyanation, which provides a route to aryl nitriles. While the existing literature does not specifically document the copper-mediated cyanation of this compound, the general methodology has been successfully applied to a wide range of arylboronic acids. This reaction typically involves a copper(I) or copper(II) salt as the catalyst and a cyanide source, such as potassium or copper(I) cyanide. The reaction is a valuable tool for the introduction of a nitrile group, which is a versatile functional group that can be further transformed into amines, amides, or carboxylic acids.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Role in Carbon-Heteroatom Bond Formation (C-N, C-O, C-S)

The formation of carbon-heteroatom bonds is another area where arylboronic acids, in general, have shown significant utility. Reactions such as the Chan-Lam coupling allow for the formation of C-N and C-O bonds using copper catalysts. While specific examples utilizing this compound in these transformations are not detailed in the available literature, its participation in such reactions is highly probable based on the established reactivity of related arylboronic acids. These reactions would provide synthetic routes to N-aryl and O-aryl compounds, which are common motifs in pharmaceuticals and other biologically active molecules. Similarly, methodologies for the formation of C-S bonds from arylboronic acids have been developed, suggesting a potential application for this compound in the synthesis of aryl sulfides.

Applications in the Chemical Modification of Hydrophilic Molecules for Enhanced Solubility or Encapsulation Characteristics

A notable application of this compound has been demonstrated in the field of drug delivery, specifically in the chemical modification of hydrophilic molecules to improve their encapsulation in nanoparticles. researchgate.netresearchgate.netresearchgate.net A study focused on enhancing the delivery of the antiviral drug Ribavirin, a hydrophilic nucleoside analogue, utilized this compound to create a more hydrophobic pro-drug. researchgate.net

Ribavirin is known to be poorly incorporated into nanoparticles made from hydrophobic polymers due to its hydrophilic nature. researchgate.net To overcome this, a pro-drug was synthesized by conjugating Ribavirin with this compound. researchgate.net This conjugation results in the formation of a boronic ester, which is significantly more hydrophobic than the parent drug. The increased hydrophobicity of the pro-drug was shown to dramatically improve its incorporation into polymer nanoparticles. researchgate.net The research indicated a substantial increase in drug loading within the nanoparticles, highlighting the effectiveness of this strategy for improving the delivery of hydrophilic drugs. researchgate.net

Table 2: Application of this compound in Pro-drug Synthesis for Enhanced Encapsulation

| Hydrophilic Molecule | Modifying Agent | Resulting Pro-drug | Application | Outcome |

| Ribavirin | This compound | Ribavirin-4-butoxy-3,5-dimethylphenylboronic ester | Encapsulation in polymer nanoparticles | Significantly improved drug loading |

This application underscores the potential of this compound in medicinal chemistry and pharmaceutical sciences as a tool for modifying the physicochemical properties of biologically active molecules to enhance their delivery and potential therapeutic efficacy.

Esterification Reactions with Polyol Moieties

The esterification of boronic acids with polyols, compounds containing multiple hydroxyl groups, is a well-established reversible reaction that leads to the formation of cyclic boronate esters. This reaction is fundamental to the application of boronic acids in sensing, separation, and materials science. For this compound, its interaction with polyol moieties such as glycerol (B35011) or ethylene (B1197577) glycol is governed by the principles of boronate ester formation.

The reaction proceeds through a dehydration condensation between the boronic acid and vicinal (1,2) or (1,3) diol functionalities within the polyol. The equilibrium of this reaction is sensitive to the pH of the medium. Generally, the formation of the tetrahedral boronate species at pH values near or above the pKa of the boronic acid facilitates more stable complexation with diols. The electron-donating nature of the butoxy and dimethyl substituents on the phenyl ring of this compound increases the electron density at the boron center, which in turn raises its pKa compared to unsubstituted phenylboronic acid. This characteristic influences the optimal pH conditions for esterification.

While specific kinetic and thermodynamic data for the esterification of this compound with various polyols are not extensively detailed in the available literature, the general mechanism involves the formation of a five- or six-membered ring. The stability of these cyclic boronate esters is dependent on the conformation of the polyol and the steric hindrance around the boron atom.

Table 1: General Parameters for the Esterification of Arylboronic Acids with Polyols

| Parameter | Influence on Esterification | General Trend for this compound |

|---|---|---|

| pH | Affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion. | Higher pKa due to electron-donating groups suggests optimal esterification at a more basic pH. |

| Polyol Structure | Vicinal diols in a cis conformation generally form more stable esters. | Favorable esterification with polyols presenting sterically accessible vicinal diols. |

| Solvent | Can influence the reaction equilibrium by solvating reactants and products. | Aprotic solvents can favor the forward reaction by facilitating water removal. |

| Temperature | Affects the rate of reaction and the position of the equilibrium. | Increased temperature can enhance the reaction rate, but the effect on equilibrium depends on the enthalpy of reaction. |

Chemical Strategies for Hydrophobicity Modulation

The hydrophobicity, or lipophilicity, of a boronic acid is a critical property that influences its solubility in different media and its application in various chemical and biological systems. The hydrophobicity of this compound is primarily determined by the nonpolar butoxy and dimethylphenyl components.

Modulating the hydrophobicity of this compound can be achieved through several chemical strategies. These strategies aim to either increase or decrease its water solubility to suit specific applications, such as drug delivery, catalysis in aqueous media, or extraction processes.

One common strategy to increase hydrophilicity (decrease hydrophobicity) is the introduction of polar functional groups. For instance, sulfonation or the attachment of polyethylene (B3416737) glycol (PEG) chains to the aromatic ring can significantly enhance water solubility. Conversely, to increase hydrophobicity, longer alkyl chains or fluorinated moieties can be incorporated.

The ionization state of the boronic acid group also plays a role in its hydrophobicity. The neutral, trigonal form of this compound is relatively hydrophobic. Upon increasing the pH above its pKa, it converts to the anionic, tetrahedral boronate form, which is more hydrophilic. This pH-dependent change in hydrophilicity is a key feature that can be exploited in various applications.

Table 2: Conceptual Strategies for Modulating the Hydrophobicity of this compound

| Strategy | Intended Effect on Hydrophobicity | Example Modification |

|---|---|---|

| Introduction of Polar Groups | Decrease | Sulfonation of the phenyl ring; Etherification with PEG chains. |

| Introduction of Nonpolar Groups | Increase | Incorporation of longer alkyl chains or fluorinated alkyl groups. |

| pH Adjustment | Reversible Modulation | Increasing pH above the pKa to form the more hydrophilic boronate species. |

| Complexation | Alteration of Solubility | Formation of boronate esters with hydrophilic polyols can increase water solubility. |

Mechanistic Investigations and Elucidation of Reaction Pathways

Detailed Mechanistic Studies of Suzuki-Miyaura Coupling Involving Arylboronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron compound with an organic halide or triflate. researchgate.net The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov While specific studies focusing solely on 4-Butoxy-3,5-dimethylphenylboronic acid are not extensively detailed in the literature, its behavior can be confidently inferred from the well-established mechanism for structurally similar arylboronic acids.

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura CouplingIn this representation, R²-B(OH)₂ corresponds to this compound.

Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, typically coordinated with ligands like phosphines (e.g., PPh₃). libretexts.org This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) intermediate. youtube.com The palladium center is oxidized from the 0 to the +2 state. This step is often the rate-determining step of the entire catalytic cycle, with the reactivity of the halide decreasing in the order I > Br > Cl. libretexts.org

Transmetalation: Following oxidative addition, the transmetalation step occurs, which is arguably the most complex phase of the cycle. nih.gov In this stage, the organic group from the boronic acid (the 4-butoxy-3,5-dimethylphenyl moiety) is transferred to the palladium(II) center, displacing the halide. This process is critically dependent on the presence of a base. youtube.com The base reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻). acs.org This activation is essential as neutral boronic acids are generally poor nucleophiles for transmetalation. nih.gov

Two primary pathways for transmetalation have been debated:

The Boronate Pathway: The activated boronate attacks the arylpalladium(II) halide complex. acs.org

The Hydroxide (B78521) Pathway: The halide on the palladium complex is replaced by a hydroxide ion from the base, forming an arylpalladium(II) hydroxide complex, which then reacts with the neutral boronic acid. acs.org

Stoichiometric and kinetic studies suggest that the dominant pathway can depend on the specific reaction conditions, such as the nature of the base, solvent, and ligands. acs.orgacs.org For this compound, the presence of electron-donating dimethyl and butoxy groups increases electron density on the aromatic ring, which can facilitate the transfer of the aryl group to the palladium center.

Reductive Elimination: Once both organic groups (the one from the organic halide and the 4-butoxy-3,5-dimethylphenyl group) are attached to the palladium(II) center, the final step of the cycle is reductive elimination. libretexts.org In this step, the two organic fragments are coupled to form the final biaryl product, and a C-C bond is formed. youtube.com The palladium center is reduced from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the catalytic cycle. acs.org This step is typically fast and irreversible. For the cis-complex to undergo reductive elimination, it must first be formed, as the trans-isomer is more stable but less reactive in this step. youtube.com

Understanding Regio- and Chemoselectivity in Boronic Acid Mediated Reactions

Regioselectivity refers to the preferential reaction at one position over another in a molecule with multiple reactive sites. durgapurgovtcollege.ac.in In the context of Suzuki-Miyaura coupling, this is particularly relevant when using substrates with multiple halides. For instance, in the coupling of a dihalobenzene with this compound, the inherent reactivity differences between the halogen atoms (I > Br > Cl) can be exploited to achieve selective monosubstitution. libretexts.org Furthermore, steric hindrance can play a significant role; a bulky ortho-substituent on the aryl halide can direct the coupling to a less hindered position. researchgate.net

Chemoselectivity is the ability to react with one functional group in the presence of other, potentially reactive groups. slideshare.net The Suzuki-Miyaura reaction is renowned for its high chemoselectivity and tolerance of a wide array of functional groups, such as esters, ketones, and nitro groups. researchgate.net This allows this compound to be coupled to complex molecules without the need for extensive use of protecting groups, making it a powerful tool in multi-step synthesis. strath.ac.uk This selectivity arises from the mild reaction conditions and the specific mechanism that primarily involves the C-X and C-B bonds, leaving other functionalities intact.

Kinetic and Spectroscopic Analysis of Reaction Intermediates

Kinetic and spectroscopic studies are indispensable for elucidating the intricate details of a reaction mechanism. youtube.com Reaction Progress Kinetic Analysis (RPKA) is a powerful method used to determine reaction orders, identify rate-determining steps, and uncover catalyst deactivation pathways. acs.org For the Suzuki-Miyaura coupling, kinetic studies have confirmed that oxidative addition is often the rate-limiting step, although under certain conditions, transmetalation can also be rate-determining. libretexts.orgnih.gov

The table below presents hypothetical kinetic data, illustrating how reaction rates might be influenced by reactant concentrations in a Suzuki-Miyaura coupling involving an arylboronic acid.

| Experiment | [Aryl Halide] (M) | [Arylboronic Acid] (M) | [Base] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.10 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 0.20 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 0.20 | 1.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 0.40 | 1.5 x 10⁻⁵ |

This illustrative data suggests the reaction is first-order with respect to the aryl halide and zero-order with respect to the arylboronic acid and the base, which is consistent with oxidative addition being the rate-determining step.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are used to detect and characterize transient intermediates in the catalytic cycle. acs.org For example, ³¹P NMR is effective for monitoring the palladium-phosphine complexes throughout the reaction, while ¹¹B NMR can be used to observe the conversion of the boronic acid to the boronate species. acs.org The isolation and characterization of key intermediates, such as the arylpalladium(II) halide complex formed after oxidative addition, provide direct evidence for the proposed mechanistic steps. libretexts.org

Structure Activity Relationships and Derivatization of 4 Butoxy 3,5 Dimethylphenylboronic Acid

Synthesis of Chemically Modified Derivatives

The derivatization of 4-butoxy-3,5-dimethylphenylboronic acid can be approached through modifications at the boronic acid group itself, or by altering the substituents on the phenyl ring. These modifications can tune the compound's reactivity, solubility, and stability.

Boronic Esters and Anhydrides

Boronic acids readily undergo esterification with diols to form boronic esters, also known as boronates. This transformation is often employed to protect the boronic acid group or to modify its reactivity and physical properties. For instance, reaction with pinacol (B44631) (2,3-dimethyl-2,3-butanediol) yields the corresponding pinacol boronate ester. This derivative is generally more stable, less prone to dehydration-induced trimerization (formation of boroxines), and often exhibits better solubility in organic solvents compared to the free boronic acid. The formation of boronic esters can be achieved under mild conditions, typically by reacting the boronic acid with the diol in a suitable solvent, often with azeotropic removal of water.

Boronic acids can also form anhydrides, known as boroxines, through the intermolecular dehydration of three boronic acid molecules. While this can occur spontaneously upon storage, the equilibrium can be shifted towards the boroxine (B1236090) by heating the boronic acid under vacuum. These cyclic trimers can exhibit different reactivity profiles compared to the monomeric boronic acid.

| Derivative Type | General Structure | Key Features |

| Boronic Ester (Pinacol) | Increased stability, improved solubility in organic solvents, protection of the boronic acid group. | |

| Boronic Anhydride (Boroxine) | Formed via intermolecular dehydration, can have altered reactivity. |

Modifications of the Butoxy Chain and Phenyl Ring Substituents

Modifications to the phenyl ring substituents, beyond the existing methyl groups, would typically require a de novo synthesis starting from a differently substituted aromatic precursor. Introducing electron-withdrawing or additional electron-donating groups onto the phenyl ring would significantly impact the electronic properties of the boronic acid, thereby influencing its reactivity in cross-coupling reactions. For example, the introduction of a nitro group would decrease the electron density on the boron atom, potentially affecting its transmetalation rate in Suzuki-Miyaura couplings.

Comparative Reactivity Studies with Analogous Arylboronic Acids

The reactivity of this compound is best understood by comparing it with analogous arylboronic acids in common reactions such as the Suzuki-Miyaura cross-coupling.

Influence of Steric and Electronic Effects of Substituents

The two ortho-methyl groups in this compound exert a significant steric effect. This steric hindrance can influence the rate of transmetalation in palladium-catalyzed cross-coupling reactions. rsc.org Generally, increased steric bulk on the arylboronic acid can slow down the reaction rate. nih.gov However, the electron-donating nature of the para-butoxy group and the two meta-directing methyl groups increases the electron density on the aromatic ring, which can facilitate the oxidative addition step in the catalytic cycle of the Suzuki-Miyaura reaction.

| Arylboronic Acid | Substituents | Expected Influence on Reactivity |

| 4-Butoxyphenylboronic acid | p-Butoxy | Primarily electronic (electron-donating), enhancing reactivity. |

| 3,5-Dimethylphenylboronic acid | m-Dimethyl | Primarily steric, potentially hindering reactivity. Electronic effect is weakly donating. |

| This compound | p-Butoxy, m-Dimethyl | Combination of strong electron-donating effect and significant steric hindrance. |

| 4-Nitrophenylboronic acid | p-Nitro | Strong electron-withdrawing effect, generally decreasing reactivity in Suzuki coupling. |

Positional Isomer Effects on Reactivity (e.g., 2-butoxy-3,5-dimethylphenylboronic acid)

The reactivity of positional isomers can differ significantly due to the varied placement of substituents. For instance, comparing this compound with its hypothetical isomer, 2-butoxy-3,5-dimethylphenylboronic acid, reveals key differences in expected reactivity.

In 2-butoxy-3,5-dimethylphenylboronic acid, the butoxy group is in an ortho position relative to the boronic acid. This proximity would introduce substantial steric hindrance directly adjacent to the reactive center. This is in addition to the steric bulk from the 3-methyl group. Such significant ortho-substitution is known to dramatically decrease the rate of Suzuki-Miyaura coupling reactions. Furthermore, the ortho-butoxy group could potentially chelate to the palladium catalyst, which might alter the catalytic cycle in unpredictable ways. In contrast, the para-position of the butoxy group in this compound provides electronic benefits without direct steric interference with the boronic acid group.

| Isomer | Position of Butoxy Group | Expected Steric Hindrance at Boronic Acid | Expected Electronic Effect | Predicted Reactivity |

| This compound | para | Moderate (from two ortho-methyl groups) | Strong electron-donating | Reactive, but may be slowed by ortho-methyls. |

| 2-Butoxy-3,5-dimethylphenylboronic acid | ortho | High (from ortho-butoxy and one ortho-methyl) | Electron-donating, but potentially overshadowed by steric effects | Significantly lower reactivity due to severe steric hindrance. |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Characterization of Electronic Structure and Energetics

No available studies were found that specifically detail the quantum mechanical characterization of 4-Butoxy-3,5-dimethylphenylboronic acid. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties like molecular orbital energies (HOMO, LUMO), electrostatic potential surfaces, and conformational analysis to determine the most stable geometries. While general principles of quantum chemistry can be applied, specific values and detailed electronic properties for this compound are not present in the reviewed literature.

Molecular Modeling of Reaction Mechanisms and Transition States

There is a lack of published research focused on the molecular modeling of reaction mechanisms involving this compound. This type of research would computationally map the energy profiles of reactions it participates in, such as the Suzuki-Miyaura coupling, to identify transition states and intermediates. Without such studies, a detailed, evidence-based account of its reaction pathways from a computational standpoint is not possible.

Computational Insights into Non-Covalent Interactions and Molecular Recognition Principles

No computational studies specifically investigating the non-covalent interactions of this compound were identified. Research in this area would explore interactions such as hydrogen bonding, van der Waals forces, and π-stacking with other molecules or biological targets. This information is crucial for understanding its behavior in solution and its potential for molecular recognition, but specific computational data for this compound is not available.

Future Directions and Emerging Research Avenues

Integration into Novel Catalytic Cycles and Methodologies

Arylboronic acids are fundamental reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction forms carbon-carbon bonds by coupling an organoboron compound with an organohalide, catalyzed by a palladium complex. The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

While this reaction is well-established, the unique structure of 4-Butoxy-3,5-dimethylphenylboronic acid, with its two ortho-methyl groups, presents opportunities for its integration into novel and more challenging catalytic systems. The steric hindrance provided by these methyl groups can influence the rate and selectivity of the transmetalation step in the catalytic cycle. This could be harnessed to develop new catalytic methodologies for the synthesis of complex, sterically congested biaryl compounds that are difficult to access through conventional means.

Future research could focus on exploring the reactivity of this compound in palladium-catalyzed reactions that go beyond the standard Suzuki-Miyaura coupling. This includes investigating its performance in other cross-coupling reactions, such as the Heck, Stille, or Sonogashira reactions, where the boronic acid moiety could be transformed or participate in tandem catalytic processes. Furthermore, the development of catalytic cycles using more abundant and less expensive metals, such as nickel, copper, or iron, is a major goal in sustainable chemistry. Investigating the compatibility and reactivity of this compound in these emerging catalytic systems could lead to the discovery of new, more economical synthetic routes to valuable molecules.

Advancements in Stereoselective Synthesis Utilizing Boronic Acids

Stereoselective synthesis, the ability to produce a single desired stereoisomer of a chiral molecule, is of paramount importance in fields such as medicinal chemistry and materials science, where the three-dimensional arrangement of atoms dictates a compound's biological activity or material properties. Boronic acids have emerged as valuable reagents in a variety of stereoselective transformations.

The application of this compound in stereoselective synthesis represents a promising area of investigation. The sterically demanding nature of the 3,5-dimethylphenyl group can act as a powerful stereodirecting element in asymmetric reactions. For instance, in atroposelective synthesis, where the goal is to create molecules with restricted rotation around a single bond (axial chirality), the bulky nature of this boronic acid could be exploited to control the stereochemical outcome of the reaction, leading to the selective formation of one atropisomer over the other.

Future research in this area could involve the use of this compound in enantioselective 1,4-addition reactions (conjugate additions) to α,β-unsaturated compounds. In such reactions, a chiral catalyst would orchestrate the addition of the aryl group from the boronic acid to the substrate, with the bulky substituents on the boronic acid influencing the facial selectivity of the attack, thereby determining the stereochemistry of the newly formed stereocenter. Similarly, its use in diastereoselective reactions, where the aim is to control the formation of one diastereomer over others, could be explored. The interplay between the steric properties of this compound and chiral substrates or catalysts could lead to high levels of diastereoselectivity in the synthesis of complex molecules with multiple stereocenters.

Exploration of Materials Science Applications as Chemical Building Blocks (e.g., covalent organic frameworks)

The precise, bottom-up construction of porous crystalline materials is a rapidly advancing field in materials science. Covalent Organic Frameworks (COFs) are a class of polymers that form two- or three-dimensional crystalline structures through covalent bonds between organic building blocks. Their high surface area, tunable porosity, and structural regularity make them promising materials for applications in gas storage and separation, catalysis, and sensing.

Boronic acids are key building blocks in the synthesis of COFs, as they can undergo reversible self-condensation to form boroxine (B1236090) rings or condensation with diols to form boronate esters, which serve as the linkages holding the framework together. The specific geometry and functionality of the boronic acid monomer dictate the resulting structure and properties of the COF.

This compound is an excellent candidate for the construction of novel COFs. The steric hindrance from the two methyl groups could play a crucial role in directing the topology of the resulting framework, potentially leading to the formation of unique pore structures that are not accessible with less hindered building blocks. The butoxy group provides additional functionality and can influence the material's properties, such as its solubility and its interactions with guest molecules.

Future research directions include the synthesis of new 2D and 3D COFs using this compound as a linker. By combining it with other multitopic linkers of different geometries and functionalities, a wide range of new porous materials can be targeted. The properties of these new COFs, such as their surface area, pore size distribution, and thermal and chemical stability, would be thoroughly characterized. Furthermore, the performance of these materials in applications such as selective gas adsorption, heterogeneous catalysis, or as platforms for chemical sensors could be evaluated, opening up new avenues for the practical use of this versatile chemical compound.

Q & A

Q. What are the recommended synthetic routes for 4-Butoxy-3,5-dimethylphenylboronic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aryl halides. For analogs like 4-benzyloxy-substituted phenylboronic acids, coupling reactions with bis(pinacolato)diboron under palladium catalysis are common . Key steps include:

Substrate preparation : Introduce butoxy and methyl groups via alkylation or etherification before boronation.

Boronation : Use Miyaura borylation (Pd(dppf)Cl₂, KOAc, dioxane) for regioselective boron incorporation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >97% purity, as seen in related boronic acids .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹¹B NMR : Confirms boronic acid functionality (δ ~30 ppm for free acid; shifts upon diol complexation) .

- ¹H/¹³C NMR : Identifies substituents (e.g., butoxy δ ~1.3–3.5 ppm; aromatic methyl δ ~2.3 ppm) .

- FT-IR : B-O stretching (~1340 cm⁻¹) and OH bands (~3200 cm⁻¹) validate structure .

- HPLC-MS : Ensures purity (>97%) and detects hydrolyzed byproducts (e.g., boroxines) .

Q. What storage conditions are essential to maintain the stability of this compound?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis, as recommended for hygroscopic boronic acids .

- Desiccation : Use molecular sieves or vacuum-sealed packaging to minimize moisture exposure .

- Light protection : Amber glass vials reduce photodegradation risks .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritation risk) .

- Ventilation : Use fume hoods during weighing or reactions to prevent inhalation of fine particles .

- Spill management : Neutralize residues with damp sand; dispose via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings using this compound?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) improves efficiency with sterically hindered substrates .

- Solvent system : Use degassed toluene/ethanol (3:1) with K₂CO₃ to enhance solubility and reduce boronic acid oxidation .

- Molar ratios : Maintain a 1.2:1 (boronic acid:aryl halide) ratio to drive coupling completion .

Q. What strategies resolve discrepancies in chromatographic purity assessments?

- Methodological Answer :

- Multi-method validation : Cross-check HPLC (C18 column, acetonitrile/water) with ¹H NMR integration .

- Impurity profiling : LC-MS identifies common byproducts (e.g., deboronated derivatives or dimerized boroxines) .

- Standardization : Use certified reference materials (e.g., >97% purity benchmarks from catalogs) for calibration .

Q. How can hydrolysis during long-term storage be mitigated?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound to remove residual moisture .

- Stabilizers : Add 1% w/w of 2,6-lutidine to buffer against acidic degradation .

- Periodic testing : Monitor boronic acid integrity via ¹¹B NMR every 3–6 months .

Q. What analytical approaches validate boronic acid functionality in complex matrices (e.g., biological samples)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.